(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has garnered interest in scientific research due to its diverse applications. It is characterized by the presence of a methoxypiperidine group and a thiophene ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone typically involves the coupling of a methoxypiperidine derivative with a thiophene-based compound. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of 2-iodothiophenol with phenylacetylene . This method provides moderate to good yields and is widely used due to its efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxypiperidine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolic processes .
Comparison with Similar Compounds
(4-Methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone: Exhibits similar structural motifs and is used in cannabinoid receptor research.
(4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: Shows significant anti-HIV activity.
Uniqueness: (4-Methoxypiperidin-1-yl)(thiophen-3-yl)methanone stands out due to its combination of a methoxypiperidine group and a thiophene ring, which imparts unique chemical and biological properties
Properties
IUPAC Name |
(4-methoxypiperidin-1-yl)-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-14-10-2-5-12(6-3-10)11(13)9-4-7-15-8-9/h4,7-8,10H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTMJCQGROPVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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